

Spectroscopic Data Analysis of Ethyl 3-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-methoxybenzoate

Cat. No.: B084342

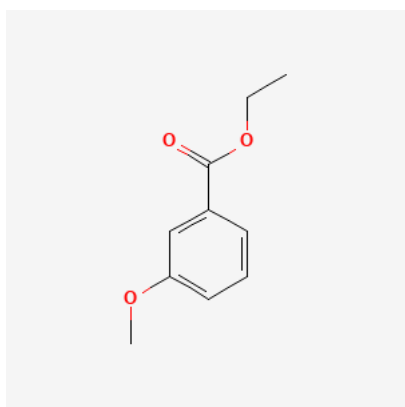
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **ethyl 3-methoxybenzoate**, a key intermediate in various synthetic applications. This document outlines the methodologies for data acquisition and presents a summary of key spectroscopic data in a structured format to facilitate research and development.

Compound Information

Parameter	Value
Compound Name	Ethyl 3-methoxybenzoate
Synonyms	Ethyl m-anisate, 3-Methoxybenzoic acid ethyl ester
CAS Number	10259-22-0
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
Structure	



Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 3-methoxybenzoate**.

¹H NMR Spectroscopy

Table 1: ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Coupling Constants

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.64	d	1H	7.6	Ar-H
7.56	s	1H	-	Ar-H
7.33	t	1H	7.9	Ar-H
7.09	m	1H	-	Ar-H
4.38	q	2H	7.1	-OCH ₂ CH ₃
3.85	s	3H	-	-OCH ₃
1.39	t	3H	7.1	-OCH ₂ CH ₃

Data sourced from a supplementary information file from The Royal Society of Chemistry.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
166.4	C=O (Ester)
159.5	Ar-C-OCH ₃
131.5	Ar-C
129.4	Ar-CH
122.0	Ar-CH
117.8	Ar-CH
114.1	Ar-CH
61.1	-OCH ₂ CH ₃
55.3	-OCH ₃
14.3	-OCH ₂ CH ₃

Data sourced from a supplementary information file from The Royal Society of Chemistry.

Mass Spectrometry

Table 3: Mass Spectrometry (Electron Ionization) Data

m/z	Interpretation
180	[M] ⁺ (Molecular Ion)
151	[M - C ₂ H ₅] ⁺
135	[M - OC ₂ H ₅] ⁺
107	[M - COOC ₂ H ₅] ⁺

Data referenced from NIST Mass Spectrometry Data Center and PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 4: Key Infrared (IR) Absorption Bands (Vapor Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1725	Strong	C=O stretch (aromatic ester)[2] [3]
~1280	Strong	Asymmetric C-O stretch[2]
~1100	Strong	Symmetric C-O stretch[2]
~3050-3000	Medium-Weak	Aromatic C-H stretch
~2980-2850	Medium-Weak	Aliphatic C-H stretch

Data interpreted from a vapor phase IR spectrum available on PubChem and general principles for aromatic esters.[1][2][3]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of **ethyl 3-methoxybenzoate**.

Synthesis: Fischer Esterification

A common method for the synthesis of **ethyl 3-methoxybenzoate** is the Fischer esterification of 3-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[4][5][6]

Materials:

- 3-methoxybenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- A mixture of 3-methoxybenzoic acid and an excess of absolute ethanol is placed in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated under reflux for a specified period to allow for ester formation.
- After cooling, the excess ethanol is removed by distillation.
- The residue is then poured into cold water and the aqueous solution is neutralized with a sodium bicarbonate solution.
- The crude **ethyl 3-methoxybenzoate** is extracted with an organic solvent.
- The organic layer is washed with brine and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Spectroscopic Analysis

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **ethyl 3-methoxybenzoate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1 s
- Spectral Width: -10 to 220 ppm

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

- A dilute solution of **ethyl 3-methoxybenzoate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Typical):

- Injection Volume: 1 µL
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C).
- Ionization Mode: Electron Ionization (EI)

- Ionization Energy: 70 eV
- Mass Range: 40-400 amu

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Neat Liquid):

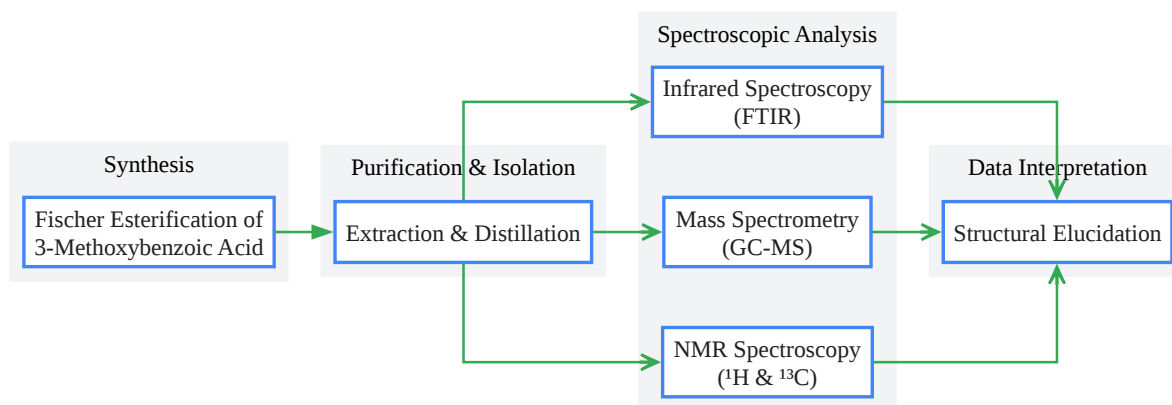
- A small drop of neat **ethyl 3-methoxybenzoate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

IR Acquisition Parameters (Typical):

- Scan Range: 4000-400 cm^{-1}
- Number of Scans: 16
- Resolution: 4 cm^{-1}
- A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the structure of **ethyl 3-methoxybenzoate** and the general workflow for its spectroscopic analysis.



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Caption: General workflow for the synthesis and spectroscopic analysis of **ethyl 3-methoxybenzoate**.

Caption: Annotated structure of **ethyl 3-methoxybenzoate** showing key functional groups.

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